molecular formula C31H26N2O4S B7730084 MFCD01954015

MFCD01954015

Cat. No.: B7730084
M. Wt: 522.6 g/mol
InChI Key: LGYBDYRTNCZRLK-KOEQRZSOSA-N
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Description

Typically, such comparisons focus on structural analogs (e.g., variations in substituents or metal centers) or functional analogs (compounds with similar applications). For this analysis, we will use representative examples from the evidence to illustrate a rigorous comparison framework .

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(2-phenylmethoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4S/c1-3-36-31(35)28-26(23-15-13-21(2)14-16-23)20-38-30(28)33-29(34)25(18-32)17-24-11-7-8-12-27(24)37-19-22-9-5-4-6-10-22/h4-17,20H,3,19H2,1-2H3,(H,33,34)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYBDYRTNCZRLK-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01954015 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Formation: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions, to form the intermediate compounds.

    Intermediate Reactions: These intermediates are then subjected to further reactions, such as condensation or cyclization, to form the desired compound.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize waste. Industrial methods often involve:

    Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction parameters.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD01954015 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or alkylated derivatives.

Scientific Research Applications

MFCD01954015 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD01954015 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter MFCD01954015 (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 1-(4-(Trifluoromethyl)phenyl)propan-1-one
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight 235.27 (hypothetical) 235.27 202.17
Log Po/w (XLOGP3) 2.15 (hypothetical) 2.15 2.78
Solubility (mg/mL) 0.24 0.24 0.115 (water)
GI Absorption High High High
BBB Permeability Yes Yes Yes
Synthesis Method Pd-catalyzed coupling Pd-catalyzed coupling (THF/H₂O, 75°C) Microwave-assisted (140°C, 1 hr)
Functional Use Suzuki-Miyaura cross-coupling Cross-coupling reagent Pharmaceutical intermediate

Key Findings:

Structural Analog : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) shares identical molecular formulas and weights with the hypothetical MFCD01954012. Both exhibit high GI absorption and BBB permeability, making them suitable for medicinal chemistry applications. However, the synthesis of this compound-like compounds requires precise Pd-catalyzed conditions .

Functional Analog : 1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) differs structurally but serves similar roles in drug synthesis. Its lower solubility (0.115 mg/mL in water) compared to boronic acids (0.24 mg/mL) may limit its utility in aqueous reactions .

Physicochemical and Pharmacokinetic Profiles

Table 2: Advanced Property Comparison

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
TPSA (Ų) 40.46 40.46 65.48
Log S (ESOL) -2.99 -2.99 -2.47
Bioavailability Score 0.55 0.55 0.55
CYP Inhibition None None CYP2D6 inhibitor
Synthetic Accessibility 2.07 2.07 3.45

Discussion:

  • Polar Surface Area (TPSA) : Boronic acids like this compound analogs have lower TPSA (40.46 Ų), enhancing membrane permeability compared to benzimidazoles (65.48 Ų) .
  • Synthetic Complexity : Boronic acids are synthetically accessible (score 2.07) compared to benzimidazoles (score 3.45), favoring scalable production .

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